2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione 2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760407
InChI: InChI=1S/C13H10N2O3/c1-8-11(14-7-18-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-5,7H,6H2,1H3
SMILES: CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione

CAS No.:

Cat. No.: VC13760407

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-oxazol-4-ylmethyl)-isoindole-1,3-dione -

Specification

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name 2-[(5-methyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H10N2O3/c1-8-11(14-7-18-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-5,7H,6H2,1H3
Standard InChI Key MSVRUDXFVRYJJC-UHFFFAOYSA-N
SMILES CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=C(N=CO1)CN2C(=O)C3=CC=CC=C3C2=O

Introduction

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through nucleophilic substitution between (5-methyloxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,NN,N-dimethylformamide (DMF), yielding approximately 65% . This method parallels the synthesis of analogous derivatives, such as 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, where tosylate intermediates react with phthalimide salts under mild conditions .

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Workup: Precipitation in ice-water followed by recrystallization from ethanol .

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (P21/cP2_1/c) with unit cell parameters:

a=14.3728(13)A˚,b=9.6829(10)A˚,c=11.8964(12)A˚,β=107.384(3)a = 14.3728(13)\, \text{Å}, \, b = 9.6829(10)\, \text{Å}, \, c = 11.8964(12)\, \text{Å}, \, \beta = 107.384(3)^\circ

Reliability factors (R/RwR/R_w) of 0.044/0.130 confirm structural accuracy . The oxazole and phthalimide rings adopt a near-orthogonal orientation, stabilized by π\pi-π\pi interactions (3.8–4.2 Å) and C–H···O hydrogen bonds (2.6–2.9 Å) .

Infrared Spectroscopy (IR):

  • ν(C=O)\nu(\text{C=O}): 1705–1720 cm1^{-1} (phthalimide carbonyls)

  • ν(C-O)\nu(\text{C-O}): 1220–1250 cm1^{-1} (oxazole ether)

  • ν(C-N)\nu(\text{C-N}): 1340–1360 cm1^{-1} .

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 7.85–7.92 (m, 4H, phthalimide aromatic protons)

    • δ 4.45 (s, 2H, –CH2_2– bridge)

    • δ 2.35 (s, 3H, –CH3_3) .

  • 13C^{13}\text{C} NMR:

    • δ 167.5 (C=O), 160.2 (oxazole C–O), 135.8–123.4 (aromatic carbons) .

2D NMR techniques (COSY, HSQC) validate proton-proton correlations and carbon assignments, excluding structural ambiguities .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents (DMF, DMSO) and moderately in ethanol . Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, consistent with related isoindole derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight242.23 g/mol
Melting Point198–202°C (dec.)
Solubility in DMSO≥50 mg/mL
LogP (Predicted)1.2 ± 0.3

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